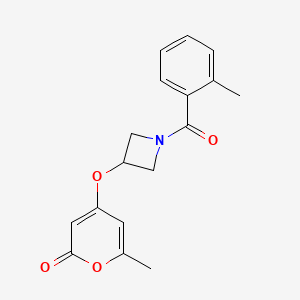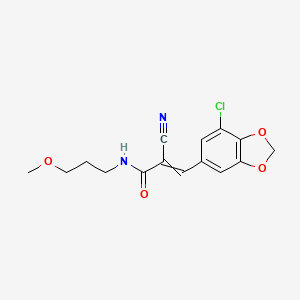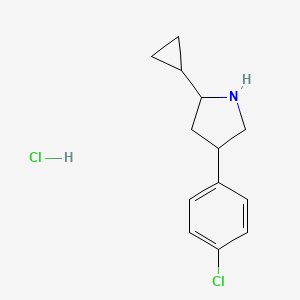
4-(4-Chlorophenyl)-2-cyclopropylpyrrolidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-2-cyclopropylpyrrolidine;hydrochloride, also known as CPP, is a research chemical that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP is a synthetic compound that belongs to the family of pyrrolidine derivatives and has been extensively studied for its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Photophysical Properties
One study discusses the synthesis and structural characterization of cyclometalated complexes of Iridium(III) using functionalized 2,2‘-bipyridines, including a compound with a 4-chlorophenyl group, highlighting their photophysical properties and redox behavior (Neve et al., 1999). This research is significant for the development of materials with specific photophysical and electrochemical properties, potentially applicable in light-emitting devices and sensors.
Regioselective and Enantioselective Synthesis
Another study focuses on the regioselective and enantioselective synthesis of seven-membered ring cyclic arylguanidine and urea derivatives through cycloaddition reactions, demonstrating the versatility of vinylpyrrolidine derivatives in organic synthesis (Zhou & Alper, 2004). This research is relevant for constructing complex molecular architectures with potential applications in pharmaceuticals and materials science.
Environmental Chemistry and Sensor Development
A study on the photoelectrochemical detection of 4-chlorophenol, a toxic chlorinated organic pollutant, using a BiPO4/BiOCl heterojunction sensor, highlights the application of 4-chlorophenyl derivatives in environmental monitoring (Yan et al., 2019). This work illustrates the potential of such compounds in the development of sensitive and selective methods for detecting hazardous substances in water.
Catalyst Development and Organic Reactions
Research on the synthesis, structural characterization, and aqueous chemistry of ortho-palladated oximes includes discussions on compounds with 2-chlorophenyl groups, underlining their role in catalysis and organic synthesis (Ryabov et al., 1992). Such studies contribute to the development of new catalysts and synthetic methods, enhancing the efficiency and selectivity of chemical reactions.
Wirkmechanismus
Target of Action
The compound “4-(4-Chlorophenyl)-2-cyclopropylpyrrolidine;hydrochloride” could potentially interact with proteins or enzymes in the body due to its structural features. For instance, the chlorophenyl group is a common feature in many pharmaceuticals and could be involved in binding to target proteins .
Mode of Action
The interaction of “this compound” with its targets could lead to changes in the activity of those targets, potentially altering cellular processes. The exact mode of action would depend on the specific target and the nature of the interaction .
Biochemical Pathways
If “this compound” interacts with enzymes, it could potentially affect various biochemical pathways. The downstream effects would depend on the specific pathways involved .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would influence its bioavailability. Factors such as its solubility, stability, and the presence of functional groups could affect how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of “this compound” would depend on its mode of action and the specific cellular processes it affects. These effects could range from changes in enzyme activity to alterations in cell signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of "this compound" .
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-2-cyclopropylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN.ClH/c14-12-5-3-9(4-6-12)11-7-13(15-8-11)10-1-2-10;/h3-6,10-11,13,15H,1-2,7-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEJXKPAVFFQLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(CN2)C3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetamidophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2580317.png)
![2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2580318.png)
![{5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanol](/img/structure/B2580319.png)
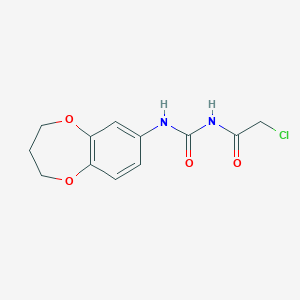
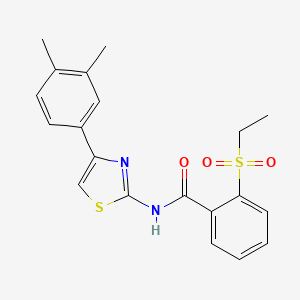
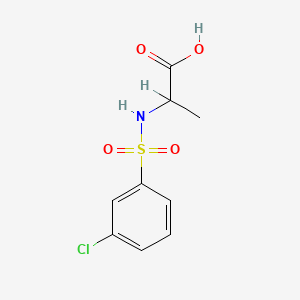
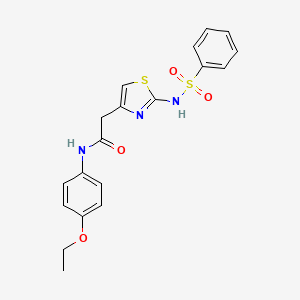

![4-acetyl-N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B2580330.png)
![1-(2-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2580331.png)
![(Z)-3-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2580332.png)
